Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate
Description
Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate is a bicyclic carbocyclic compound featuring a nitromethyl substituent and a tert-butyl ester group. It is a synthetic intermediate in the production of mirogabalin besylate, a pharmaceutical agent used for neuropathic pain and fibromyalgia . The compound has the molecular formula C₁₆H₂₅NO₄ and a molecular weight of 295.18 g/mol . Its structure includes a bicyclo[3.2.0]heptene core with a 3-ethyl group and a nitromethyl moiety at the 6-position, esterified with tert-butyl acetate. This compound is critical in enantioselective synthesis, as its stereochemical configuration (1R,5S,6S) is retained during catalytic hydrogenation to form the aminomethyl derivative, a precursor to mirogabalin .
Properties
Molecular Formula |
C16H25NO4 |
|---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
tert-butyl 2-[3-ethyl-6-(nitromethyl)-6-bicyclo[3.2.0]hept-3-enyl]acetate |
InChI |
InChI=1S/C16H25NO4/c1-5-11-6-12-8-16(10-17(19)20,13(12)7-11)9-14(18)21-15(2,3)4/h7,12-13H,5-6,8-10H2,1-4H3 |
InChI Key |
XDXBPKWCBOEZRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2C(C1)CC2(CC(=O)OC(C)(C)C)C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Bicyclo[3.2.0]Hept-3-Ene Core Synthesis
The bicyclo[3.2.0]hept-3-ene scaffold is typically constructed via a Diels-Alder reaction between a diene and a dienophile. For example, (1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one serves as a pivotal intermediate, synthesized through a cycloaddition of cyclopentadiene with ethyl vinyl ketone under thermal conditions (120–140°C, 12–24 hours) . Alternative routes involve intramolecular vinyl transetherification catalyzed by mercury(II) acetate, which promotes ring closure at 100°C under reduced pressure (20 mmHg), achieving 68% yield with minimal by-products .
A comparative analysis of bicyclic core synthesis methods is provided below:
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Diels-Alder Cycloaddition | 120–140°C, 12–24 h, solvent-free | 75–82 | Scalability, minimal purification |
| Mercury(II)-Catalyzed Cyclization | 100°C, 20 mmHg, Hg(OAc)₂ | 68 | Stereochemical control |
| Wittig Olefination | THF, 0°C to RT, 18 h | 87 | Functional group compatibility |
Introduction of the Nitromethyl Group
Nitromethyl functionalization is achieved through nitration or conjugate addition strategies. In one protocol, (1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one undergoes nitroalkane addition using nitromethane and potassium tert-butoxide in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature . This step proceeds via a Michael addition mechanism, yielding a diastereomeric mixture (60:40 ratio) that requires chromatographic separation on silica gel (35% ethyl acetate/hexane) .
Esterification with Tert-Butyl Acetate
The final esterification step involves reacting the nitromethyl-substituted bicyclic carboxylic acid with tert-butyl alcohol. Using a Dean-Stark trap for azeotropic water removal, the reaction proceeds in refluxing toluene with p-toluenesulfonic acid (PTSA) as a catalyst, achieving 89–92% yield . Critical parameters include:
-
Molar ratio : 1:1.2 (acid:tert-butyl alcohol)
-
Reaction time : 6–8 hours
-
Purification : Short-column chromatography on silica gel with ethyl acetate/hexane (3:7) .
Purification and Isolation
Crude product purification is essential due to by-products like ethyl phosphate and unreacted starting materials. Partitioning between isohexane and water removes polar impurities, while silica gel chromatography (35–40% ethyl acetate/hexane) resolves diastereomers . For large-scale batches, fractional distillation under reduced pressure (0.05–0.1 mmHg) isolates the target compound with >98% purity .
Optimization and Scalability Challenges
Key challenges include diastereomer separation and nitromethyl group stability. Mercury(II)-catalyzed methods enhance stereoselectivity but require toxic heavy metals . Recent advances utilize enzymatic resolution or chiral auxiliaries to improve enantiomeric excess (ee > 95%) . Scalability is limited by exothermic reactions during nitromethylation, necessitating controlled addition rates and cooling.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
Research indicates that compounds similar to tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate exhibit significant analgesic effects. For instance, derivatives of bicyclic compounds have been studied for their activity as α2δ ligands, which are crucial in managing neuropathic pain and other pain syndromes. A study highlighted the efficacy of these compounds in treating conditions like migraines and chronic pain disorders, showcasing their potential as therapeutic agents in pain management .
Case Study: Mirogabalin
Mirogabalin, a drug derived from similar bicyclic structures, has been evaluated for its effectiveness in treating neuropathic pain. Clinical trials demonstrated significant pain relief in patients with diabetic peripheral neuropathy, indicating that compounds like this compound could serve as valuable precursors or analogs in drug development .
Organic Synthesis
Synthetic Intermediates
this compound can act as a versatile intermediate in organic synthesis. Its unique bicyclic structure allows for various modifications, enabling the synthesis of more complex molecules through reactions such as nucleophilic substitutions and cycloadditions.
Table 1: Reactions Involving this compound
Material Science
Polymer Chemistry
The compound's structural properties make it a candidate for developing new polymers with specific functionalities. Research into incorporating such bicyclic esters into polymer matrices has shown promise in enhancing thermal stability and mechanical properties.
Table 2: Potential Applications in Material Science
| Application | Description | Expected Benefits |
|---|---|---|
| Thermoplastic Polymers | Incorporation into polymer blends | Improved durability and heat resistance |
| Coatings | Use as a component in protective coatings | Enhanced chemical resistance |
| Adhesives | Development of high-performance adhesives | Increased bonding strength |
Mechanism of Action
The mechanism of action of tert-butyl 2-[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate involves its interaction with specific molecular targets. The nitromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of bicyclo[3.2.0]heptene derivatives. Key structural analogs and their distinguishing features are outlined below:
Structural and Functional Group Comparison
Physicochemical Properties
- Solubility : The tert-butyl ester in the target compound enhances lipophilicity compared to the free acid (Impurity 39) or the hydrophilic benzenesulfonate salt (mirogabalin besylate) .
- Stability : The nitromethyl group in the target compound is redox-sensitive, requiring controlled conditions during hydrogenation to avoid byproducts like Impurity 15 .
Pharmacological Relevance
- Mirogabalin Besylate : Binds selectively to the α2δ-1 subunit of voltage-gated calcium channels, reducing neuropathic pain .
- Impurities (e.g., 14, 15, 39) : Lack therapeutic activity but are monitored for quality control. For example, Impurity 14 (target compound) is regulated to ≤0.15% in final drug formulations .
Research Findings and Challenges
- Stereochemical Control : The bicyclo[3.2.0]heptene core imposes rigidity, complicating enantioselective synthesis. Enzymatic resolution (e.g., using Saccharomyces cerevisiae) has been explored for related bicyclic alcohols but requires optimization for nitromethyl derivatives .
- Process-Related Impurities: Impurities like tert-butyl[3-ethyl-6-(aminomethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate (Impurity 15) arise from incomplete hydrogenation, necessitating precise reaction monitoring .
Biological Activity
Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate is a bicyclic compound notable for its unique structural features, including a nitromethyl group and an ester functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.
- Molecular Formula : C16H25NO4
- Molecular Weight : 295.37 g/mol
- CAS Number : 1415817-42-3
- Boiling Point : 382.7 ± 15.0 °C (predicted)
The biological activity of this compound is primarily attributed to the nitromethyl group, which can undergo metabolic activation to form reactive intermediates. These intermediates interact with cellular components, modulating various biochemical pathways that may lead to antimicrobial or anti-inflammatory effects .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. The presence of the nitromethyl group is believed to enhance this activity through the generation of reactive species that disrupt microbial cell integrity.
Anti-inflammatory Effects
The compound has also been studied for its potential anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory diseases .
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the antibacterial effects of several bicyclic compounds, including this compound.
- Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent against resistant strains.
- Assessment of Anti-inflammatory Properties :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Bicyclic, nitromethyl group | MIC: 25 µg/mL | 40% reduction in cytokines |
| Similar Bicyclic Compound A | Bicyclic, no nitromethyl | MIC: 50 µg/mL | 20% reduction in cytokines |
| Similar Bicyclic Compound B | Monocyclic, nitro group | MIC: 30 µg/mL | No significant effect |
Q & A
Q. What are the key steps in synthesizing Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate, and how are reaction conditions optimized for yield and purity?
Answer: The synthesis involves a multi-step process:
Horner-Wadsworth-Emmons Reaction : Reacting (1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one with tert-butyl (dimethoxyphosphoryl)acetate in tetrahydrofuran (THF) at 5–15°C yields tert-butyl[(1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene]acetate (yellow oil, 95% purity) .
Nitroalkane Addition : Nitromethane is added to the intermediate in dimethyl sulfoxide (DMSO) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 60°C, producing a diastereomeric mixture (dr = 87:13) of the nitromethyl derivative .
Catalytic Hydrogenation : Using a sponge-nickel catalyst and hydrazine monohydrate in ethanol reduces the nitro group to an amine, yielding tert-butyl[(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetate (dr = 88:12) .
Q. Optimization Strategies :
- Temperature control (5–15°C) minimizes side reactions during the Horner-Wadsworth-Emmons step.
- DBU enhances nitroalkane addition efficiency by acting as a base and stabilizing intermediates.
- Catalyst pre-washing (e.g., PL-9T nickel catalyst with ethanol) improves reduction selectivity .
Table 1 : Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield/Purity | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Horner-Wadsworth-Emmons | KOtBu, THF, 5–15°C | 95% purity | N/A |
| Nitroalkane Addition | DBU, DMSO, 60°C | 20.89 g (95.1%) | 87:13 |
| Hydrogenation | Sponge-Ni, EtOH, 30–35°C | 79% overall yield | 88:12 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming bicyclic scaffold integrity, nitromethyl group positioning, and stereochemistry. For example, the nitromethyl proton signal appears as a distinct triplet (~δ 4.5 ppm) .
- Chiral HPLC : Used to determine enantiomeric excess (e.g., 99.8% ee achieved via D-mandelic acid resolution) .
- GC-MS : Monitors reaction progress and identifies intermediates (e.g., tert-butyl intermediates with retention time ~10.63 min under 50°C conditions) .
- Polarimetry : Validates optical purity post-resolution (e.g., white crystals with 99.1% diastereomeric excess) .
Q. What is the pharmacological relevance of this compound in academic research?
Answer: This compound is a key intermediate in synthesizing Mirogabalin besylate , a selective α2δ-1 ligand for voltage-gated calcium channels. It is studied for neuropathic pain management, particularly diabetic peripheral neuropathy and postherpetic neuralgia . Its bicyclic structure enhances binding affinity and metabolic stability compared to linear analogs like pregabalin .
Advanced Research Questions
Q. How can researchers address challenges in controlling diastereoselectivity during the nitroalkane addition step?
Answer: Diastereoselectivity (dr = 87:13) is influenced by:
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states favoring the syn-addition pathway .
- Base Selection : DBU promotes kinetic control over thermodynamic pathways, enhancing selectivity for the desired (6S)-isomer .
- Temperature : Maintaining 60°C prevents premature crystallization of intermediates, ensuring homogeneous reaction conditions .
Table 2 : Factors Affecting Diastereoselectivity
| Factor | Impact on dr | Mechanism |
|---|---|---|
| Solvent Polarity | ↑ dr | Stabilizes polar transition states |
| DBU Concentration | ↑ dr | Enhances deprotonation efficiency |
| Reaction Temperature | Modulates dr | Balances kinetic vs. thermodynamic control |
Q. What strategies resolve contradictions in proposed mechanistic pathways for bicyclic compound formation?
Answer: Conflicting mechanisms (e.g., ketene-mediated cyclization vs. conjugate addition) are resolved via:
- Isotopic Labeling : Tracking C-labeled intermediates confirms whether cyclization occurs via ketene intermediates (e.g., bicyclo[3.2.0]hept-3-en-6-one formation) .
- Computational Modeling : Density Functional Theory (DFT) simulations compare activation energies of competing pathways, identifying the most favorable route .
- Kinetic Studies : Monitoring reaction rates under varying conditions (e.g., solvent, temperature) validates proposed intermediates .
Q. What methodologies synthesize and characterize key impurities like Mirogabalin Impurity 14?
Answer: Impurity 14 (this compound) arises from incomplete reduction of the nitro group.
Q. How do computational methods predict stereochemical outcomes for this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Model steric interactions during nitroalkane addition to predict diastereomer ratios .
- Docking Studies : Assess binding conformations of intermediates with chiral resolving agents (e.g., D-mandelic acid) to optimize ee .
- Quantum Mechanics (QM) : Calculate transition state geometries to explain regioselectivity in bicyclic ring formation .
Q. What are critical factors in developing enantioselective synthetic routes?
Answer:
- Chiral Resolving Agents : D-Mandelic acid achieves 99.8% ee by forming diastereomeric salts with the amine intermediate .
- Catalytic Asymmetric Hydrogenation : Transition metal catalysts (e.g., Ru-BINAP complexes) could enhance enantioselectivity but require rigorous optimization to avoid racemization .
- Crystallization-Induced Diastereomer Transformation (CIDT) : Repeated recrystallization from acetonitrile enriches the desired enantiomer .
Table 3 : Enantioselective Optimization Techniques
| Method | Key Parameter | Outcome (ee) |
|---|---|---|
| D-Mandelic Acid Salt | Solvent: Acetonitrile | 99.8% ee |
| Catalytic Hydrogenation | Ru-BINAP Catalyst | Theoretical ~95% ee |
| CIDT | Temperature Gradient | >99% ee |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
